2-(2H-1,3-Benzodithiol-2-ylidene)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(2H-1,3-Benzodithiol-2-ylidene)-1H-indene-1,3(2H)-dione is an organic compound with the molecular formula C14H8S4 This compound is known for its unique structure, which includes a benzodithiole moiety fused with an indene-dione framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodithiol-2-ylidene)-1H-indene-1,3(2H)-dione typically involves the reaction of 1,3-benzodithiole-2-thione with indene-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Benzodithiol-2-ylidene)-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols.
Scientific Research Applications
2-(2H-1,3-Benzodithiol-2-ylidene)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Benzodithiol-2-ylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, making it useful in electronic applications. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzotetrathiafulvalene: Similar in structure but with different electronic properties.
1,3-bis(2H-1,3-benzodithiol-2-ylidene)propan-2-one: Shares the benzodithiole moiety but has a different core structure.
9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene: Contains the benzodithiole moiety but is fused with a xanthene core.
Uniqueness
2-(2H-1,3-Benzodithiol-2-ylidene)-1H-indene-1,3(2H)-dione is unique due to its specific combination of the benzodithiole and indene-dione moieties, which confer distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and electronic devices.
Properties
CAS No. |
62576-03-8 |
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Molecular Formula |
C16H8O2S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(1,3-benzodithiol-2-ylidene)indene-1,3-dione |
InChI |
InChI=1S/C16H8O2S2/c17-14-9-5-1-2-6-10(9)15(18)13(14)16-19-11-7-3-4-8-12(11)20-16/h1-8H |
InChI Key |
NNIUBNLDZHCGPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C3SC4=CC=CC=C4S3)C2=O |
Origin of Product |
United States |
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